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molecular formula C11H14N2O5 B2682071 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester CAS No. 1325723-97-4

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester

Cat. No. B2682071
M. Wt: 254.242
InChI Key: ZNJGNOVFPXLVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759535B2

Procedure details

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester (960.0 mg) was prepared by following General Procedure A starting from methyl 4-chloro-3-nitrobenzoate (1.0 g) and 2-methoxy-ethylamine (413.0 mg) in DMF (10.0 mL). The crude product was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][O:16][CH2:17][CH2:18][NH2:19]>CN(C=O)C>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([NH:19][CH2:18][CH2:17][O:16][CH3:15])=[C:3]([N+:12]([O-:14])=[O:13])[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
413 mg
Type
reactant
Smiles
COCCN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NCCOC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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